molecular formula C18H19N7O B12647319 1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-

1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-

Cat. No.: B12647319
M. Wt: 349.4 g/mol
InChI Key: XCOKOJKTXOLUTM-UHFFFAOYSA-N
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Description

The compound 1H-imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)- features a fused heterocyclic core comprising an imidazo[4,5-c]pyridine scaffold. This structure is substituted at the 1-position with a methyl group, the 4-position with a (3R)-3-methylmorpholinyl moiety, and the 6-position with a pyrrolo[2,3-d]pyridazine group.

Synthetic routes for related imidazo[4,5-c]pyridines often employ thermal electrocyclic reactions or cross-coupling strategies. For instance, describes the synthesis of 1H-imidazo[4,5-c]pyridines via Wittig reactions and thermal aza-electrocyclization of alkenyl intermediates . Similarly, the target compound’s pyrrolo[2,3-d]pyridazine substituent may be introduced through Suzuki-Miyaura coupling, as seen in for analogous imidazo-quinoline derivatives .

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-4-[1-methyl-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)imidazo[4,5-c]pyridin-4-yl]morpholine

InChI

InChI=1S/C18H19N7O/c1-11-9-26-6-5-25(11)18-17-15(24(2)10-20-17)7-13(22-18)16-12-3-4-19-14(12)8-21-23-16/h3-4,7-8,10-11,19H,5-6,9H2,1-2H3

InChI Key

XCOKOJKTXOLUTM-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=C3C(=CC(=N2)C4=C5C=CNC5=CN=N4)N(C=N3)C

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Imidazo[4,5-c]pyridine derivatives typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with various aldehydes and ketones can lead to the formation of imidazo[4,5-c]pyridine derivatives . Industrial production methods often employ catalytic processes to enhance yield and efficiency. Recent advancements have also introduced microwave-assisted synthesis, which significantly reduces reaction times and improves product purity .

Chemical Reactions Analysis

1H-Imidazo[4,5-c]pyridine derivatives undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-c]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can act as inhibitors or modulators of these targets, affecting various biochemical pathways. For example, some derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural uniqueness lies in its combination of imidazo[4,5-c]pyridine, morpholinyl, and pyrrolo-pyridazine moieties. Key comparisons include:

Compound Name Core Structure Key Substituents Biological/Functional Properties
Target Compound Imidazo[4,5-c]pyridine 1-methyl, 4-(3R-methylmorpholinyl), 6-(pyrrolo[2,3-d]pyridazin-4-yl) Potential kinase inhibition, fluorescence (inferred)
LysoGlow84 () Imidazo[4,5-c]pyridine 4-(naphthalen-2-yl) pH-dependent lysosomal fluorescence
1-(4-Methoxyphenyl)-imidazo[4,5-c]quinolinone () Imidazo[4,5-c]quinoline 1-(4-methoxyphenyl), 8-(pyridin-4-yl) Unspecified (likely medicinal)
4-Chloro-1H-imidazo[4,5-c]pyridine () Imidazo[4,5-c]pyridine 4-chloro Intermediate for further derivatization
4-Acetylimidazo[4,5-c]pyridine () Imidazo[4,5-c]pyridine 4-acetyl Unspecified (structural studies)
  • Morpholinyl vs. Halogen/Aryl Groups : The (3R)-3-methylmorpholinyl group in the target compound may enhance solubility and metabolic stability compared to halogenated analogs (e.g., 4-chloro derivative in ) .
  • Pyrrolo-pyridazine vs.

Functional Properties

  • Fluorescence : LysoGlow84 exhibits pH-dependent fluorescence (max at pH 4) due to its naphthyl group . The target compound’s pyrrolo-pyridazine may alter emission spectra or introduce redox-sensitive properties.

Physicochemical Properties

  • Solubility : The morpholinyl group likely improves aqueous solubility compared to halogenated or acetylated analogs .
  • logP : The pyrrolo-pyridazine substituent may increase hydrophilicity relative to naphthyl (LysoGlow84) or methoxyphenyl () groups.

Research Findings and Data

Table 2: Fluorescence Properties

Compound λex (nm) λem (nm) pH Sensitivity Reference
LysoGlow84 315 430 Yes (max at pH 4)
Target Compound (inferred) ~300–320 ~400–450 Likely

Biological Activity

The compound 1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)- represents a unique class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and therapeutic applications of this compound, drawing from various research studies and findings.

Structural Overview

The compound features a complex structure that includes an imidazo[4,5-c]pyridine core linked to a morpholine and a pyrrolo[2,3-d]pyridazine moiety. This structural diversity is thought to contribute to its multifaceted biological activity.

Antitumor Activity

Imidazo[4,5-c]pyridine derivatives have shown significant antitumor properties. Research indicates that these compounds can inhibit various cellular pathways involved in cancer progression:

  • Mechanisms of Action : They target key proteins such as matrix metalloproteinase-2 (MMP-2), hepatocyte growth factor receptor (c-MET), and cyclin-dependent kinases (CDK), which are crucial for cancer cell proliferation and survival .
  • In Vitro Studies : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent antiproliferative effects . For instance, a compound with an imidazopyridine structure showed an IC50 of 8.6 nM when tested against breast cancer cells in combination with chemotherapy agents .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of imidazo[4,5-c]pyridine derivatives:

  • Antitubercular Activity : Compounds synthesized from this scaffold have been evaluated for their efficacy against Mycobacterium tuberculosis. Several derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L .
  • Mechanism Insights : Molecular docking studies revealed promising interactions with the DprE1 enzyme, a critical target for tuberculosis treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives have also been investigated:

  • Cellular Studies : These compounds have been shown to modulate inflammatory responses in various cell types by affecting transcription factors like NF-κB and Nrf2 . One study noted that specific derivatives could reduce inflammation in retinal cells induced by oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridine compounds is closely linked to their structural features:

CompoundSubstituentActivityIC50 (µM)
Compound AHydroxycarboximidamideAntitumor0.082
Compound BMorpholineAntitubercular0.6
Compound CTrifluoromethylAnti-inflammatoryN/A

This table summarizes key findings related to the structure-activity relationship of selected compounds derived from the imidazo[4,5-c]pyridine scaffold.

Case Studies

Several case studies have illustrated the therapeutic potential of imidazo[4,5-c]pyridine derivatives:

  • Breast Cancer Treatment : A derivative was tested in combination with temozolomide on human tumor cell lines and showed enhanced growth inhibition compared to temozolomide alone .
  • Tuberculosis Drug Development : A series of synthesized derivatives were screened for their antitubercular activity against resistant strains of Mycobacterium tuberculosis, leading to the identification of several promising candidates .

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